

X-ray crystallography of 1-(2,2,2-Trifluoroethyl)thiourea derivatives

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Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroethyl)thiourea

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X-ray Crystallography of Thiourea Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of select thiourea derivatives. While specific comprehensive data for a series of **1-(2,2,2-Trifluoroethyl)thiourea** derivatives is not readily available in the reviewed literature, this document presents a comparison of other substituted thiourea derivatives to illustrate the key structural parameters and experimental methodologies relevant to researchers in drug discovery and materials science. The presented data and protocols offer a foundational understanding of the solid-state structures of this important class of compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of thiourea derivatives, providing a basis for structural comparison.

Compound Name	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Ref.
1- Benzo yl-3- (4- metho xyphe nyl)thi ourea	C ₁₅ H ₁₄ N ₂ O ₂ S	Triclini c	P-1	5.4450 (2)	9.8344 (3)	13.487 3(4)	93.559 (2)	719.01 (4)	[1]
1-(3- Chloro phenyl)-3- (2,6- dichlor obenz oyl)thi ourea	C ₁₄ H ₉ Cl ₃ N ₂ OS	Monoc linic	P2 ₁ /c	10.658 9(5)	11.211 4(5)	13.291 9(6)	99.942 (3)	1564.5 5(12)	[2]
N- (cyclo hexyl(methyl)carbo mothio yl) benza mide (TU1)	C ₁₅ H ₂₀ N ₂ OS	Monoc linic	P2 ₁ /c	10.999 (2)	12.134 (3)	11.759 (3)	98.680 (7)	1550.4 (6)	[3]
N- (cyclo hexyl(methyl	C ₁₆ H ₂₂ N ₂ OS	Monoc linic	P2 ₁ /c	10.375 (2)	11.085 (2)	14.364 (3)	109.30 0(7)	1559.4 (5)	[3]

)carba
mothio
yl)-2-
methyl
benza
mide
(TU2)

N-									
(diphe									
nylcar									
bamot									
hioyl)-	C ₂₀ H ₁₅	Monoc		10.453	11.531	15.689	96.650	1878.0	
4-	N ₃ O ₃ S	linic	P2 ₁ /n	(2)	(2)	(3)	(7)	(6)	[3]
nitrobe									
nzami									
de									
(TU6)									

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and X-ray crystallographic analysis of thiourea derivatives, based on methodologies reported in the literature.

Synthesis of Thiourea Derivatives

A common method for the synthesis of 1-aryl-3-aryl thioureas involves a multi-step reaction.[1]

- **Formation of Benzoyl Isothiocyanate:** Potassium thiocyanate is dissolved in a dry solvent such as acetone. To this solution, a substituted benzoyl chloride is added dropwise with continuous stirring. The reaction mixture is then refluxed.
- **Reaction with Amine:** A solution of an appropriate aryl amine in the same solvent is added to the reaction mixture.
- **Work-up:** The mixture is stirred and may be refluxed for a period. After cooling, the product is typically precipitated by pouring the mixture into water. The solid product is then collected by

filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or methanol.

X-ray Diffraction Analysis

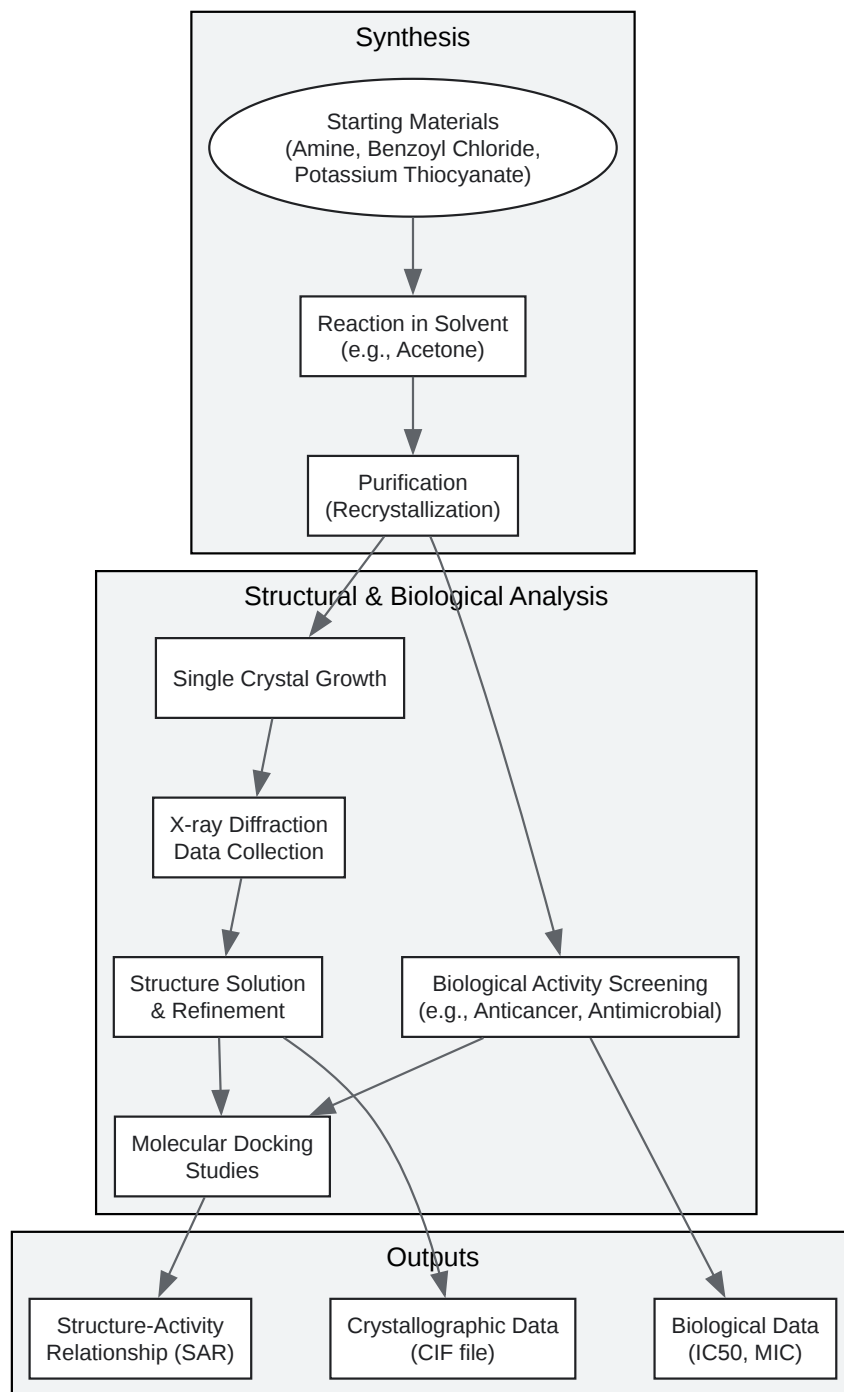
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified thiourea derivative in an appropriate solvent.^[3]
- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 173 K or 293 K) during data collection to minimize thermal vibrations.^{[1][2]} The diffractometer uses monochromatic X-rays (e.g., Mo K α radiation) to collect a series of diffraction patterns as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F^2 .^[2] Computer programs such as SHELXS and SHELXL are commonly used for this purpose.^[2]

Workflow and Structural Analysis

The overall process from synthesis to structural elucidation and further analysis is a critical workflow in drug discovery and materials science.

General Workflow for Synthesis and Analysis of Thiourea Derivatives

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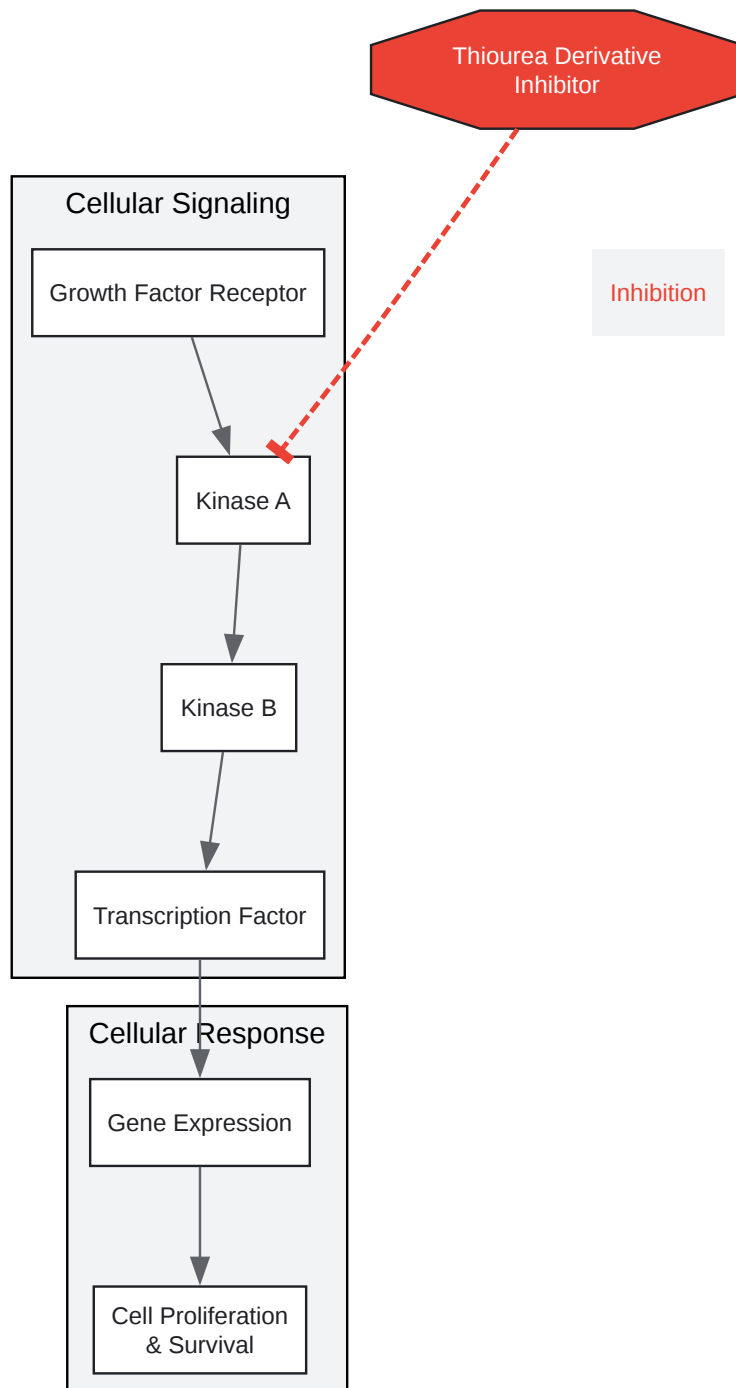
Caption: A generalized workflow from the synthesis of thiourea derivatives to their structural and biological evaluation.

Biological Activities and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.^[3]^[4] For instance, some fluorinated thiourea derivatives have shown potential as anticancer agents by inhibiting protein tyrosine kinases or other key enzymes in cellular signaling pathways.^[4]

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a thiourea derivative inhibitor.

Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative

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Caption: A diagram showing the potential mechanism of action of a thiourea derivative as a kinase inhibitor in a cellular signaling pathway.

This guide serves as a starting point for researchers interested in the structural chemistry and potential applications of thiourea derivatives. Further investigation into specific derivatives, such as those containing the 2,2,2-trifluoroethyl moiety, will be crucial for developing a more complete understanding of their structure-activity relationships.

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References

- 1. researchgate.net [researchgate.net]
- 2. 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
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